Ethyl 6-(methylamino)pyridazine-3-carboxylate physical properties
Ethyl 6-(methylamino)pyridazine-3-carboxylate physical properties
An In-depth Technical Guide to the Physical Properties of Ethyl 6-(methylamino)pyridazine-3-carboxylate
Introduction
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antihypertensive, analgesic, and anti-tumor properties.[1] Ethyl 6-(methylamino)pyridazine-3-carboxylate is a functionalized pyridazine derivative of significant interest to researchers in drug discovery and organic synthesis. Its distinct arrangement of an electron-donating methylamino group and an electron-withdrawing ethyl carboxylate group on the pyridazine ring makes it a versatile building block for creating more complex molecular architectures.
A thorough understanding of the physical properties of this compound is paramount for its effective synthesis, purification, handling, and application. This guide provides a comprehensive overview of the key physicochemical and spectroscopic properties of Ethyl 6-(methylamino)pyridazine-3-carboxylate, offering field-proven insights and detailed experimental context for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Properties
The foundational step in working with any chemical compound is to establish its core identity and fundamental physical characteristics. These properties dictate the selection of appropriate solvents, reaction conditions, and purification techniques.
Chemical Structure and Identifiers
The molecular structure of Ethyl 6-(methylamino)pyridazine-3-carboxylate consists of a central pyridazine ring substituted at the C3 position with an ethyl ester and at the C6 position with a methylamino group.
| Property | Value | Source / Rationale |
| IUPAC Name | Ethyl 6-(methylamino)pyridazine-3-carboxylate | - |
| Molecular Formula | C₈H₁₁N₃O₂ | Calculated |
| Molecular Weight | 181.19 g/mol | Calculated |
| CAS Number | Not explicitly available in literature; related structures are documented. | See Refs for analogs[1][2][][4] |
| Canonical SMILES | CCOC(=O)C1=CC(=NN=C1)NC | Predicted |
Core Physical Properties
The physical state, melting point, and solubility profile are critical for practical laboratory work, influencing everything from storage to reaction setup and workup procedures.
| Property | Value | Remarks & Experimental Context |
| Appearance | Expected to be a crystalline solid (e.g., white, off-white, or brown powder). | This prediction is based on analogs such as ethyl 6-amino-5-methylpyridazine-3-carboxylate, which is a brown crystalline powder[5], and various methyl 6-alkylamino-3-pyridazinecarboxylates, which are solids with defined melting points.[6] |
| Melting Point | Not explicitly reported. Expected to be in the range of 110-160 °C. | Analogs like methyl 6-(butylamino)-3-pyridazinecarboxylate have a melting point of 119-121 °C, and the benzylamino derivative melts at 155-157 °C.[6] The exact value is sensitive to crystalline purity. |
| Boiling Point | Not available. | High molecular weight heterocyclic compounds often decompose at temperatures below their atmospheric boiling point. |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol), moderately soluble in others (Ethyl Acetate, Chloroform), and poorly soluble in non-polar solvents (Hexane) and water. | The ester group provides some lipophilicity, while the pyridazine nitrogens and amino group offer sites for hydrogen bonding, leading to this mixed solubility profile. Solubility in a solvent like DMSO is typical for NMR sample preparation. |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is the cornerstone of chemical characterization, providing an unambiguous fingerprint of the molecular structure. The following sections detail the expected spectroscopic data for Ethyl 6-(methylamino)pyridazine-3-carboxylate, which are essential for confirming its identity and purity after synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. The predicted spectrum for this molecule would show distinct, well-resolved signals.
| Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| Pyridazine-H (2 protons) | 7.0 - 8.5 | Two Doublets (d) | The two protons on the aromatic pyridazine ring are in different chemical environments and will split each other, resulting in two distinct doublets.[1] |
| N-H (1 proton) | 5.0 - 7.0 | Broad Singlet (br s) | The N-H proton signal is often broad due to quadrupole broadening and chemical exchange. Its position can vary with solvent and concentration. |
| Ester -CH₂- (2 protons) | 4.2 - 4.5 | Quartet (q) | These protons are adjacent to three methyl protons, resulting in a quartet signal (n+1 rule). The adjacent oxygen atom causes a significant downfield shift.[5] |
| Amine -CH₃ (3 protons) | 2.9 - 3.2 | Singlet (s) or Doublet (d) | This signal will be a singlet if there is no coupling to the N-H proton, or a doublet if coupling is observed. |
| Ester -CH₃ (3 protons) | 1.2 - 1.5 | Triplet (t) | These protons are adjacent to two methylene protons, resulting in a triplet signal.[5] |
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Group | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ester C=O | 164 - 168 | The carbonyl carbon of an ester is highly deshielded and appears far downfield.[1][5] |
| Pyridazine Ring Carbons | 120 - 160 | The six carbons of the aromatic and heteroaromatic system will resonate in this region, with carbons attached to nitrogen appearing further downfield.[1][5] |
| Ester -CH₂- | 60 - 65 | The carbon is shifted downfield due to the adjacent oxygen atom.[5] |
| Amine -CH₃ | 25 - 35 | This aliphatic carbon appears in the upfield region. |
| Ester -CH₃ | 13 - 16 | This is a typical chemical shift for a terminal methyl carbon in an ethyl group.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine | N-H stretch | 3350 - 3310 | Moderate |
| Alkyl/Aromatic | C-H stretch | 3100 - 2850 | Moderate to Weak |
| Ester | C=O stretch | 1725 - 1700 | Strong |
| Pyridazine Ring | C=C, C=N stretch | 1600 - 1400 | Moderate |
| Ester | C-O stretch | 1320 - 1210 | Strong |
Source: Predicted values are based on established correlation tables and data for analogous structures.[1]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
-
Expected Ionization: Using electrospray ionization (ESI), the compound is expected to be observed primarily as the protonated molecular ion, [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula.
-
Calculated Monoisotopic Mass for [C₈H₁₁N₃O₂ + H]⁺: 182.0924
-
Experimental Context: A structurally identical analog, ethyl 6-amino-5-methylpyridazine-3-carboxylate (C₈H₁₁N₃O₂), showed an HRMS (ESI+) found m/z of 182.0956 [M+H]⁺, which strongly validates the expected mass for the target compound.[5]
-
Experimental Framework: Synthesis and Characterization
A robust experimental plan is self-validating. The synthesis must lead to a product whose identity is then unequivocally confirmed by the analytical methods described above.
Synthesis Workflow
The synthesis of 6-alkylamino-3-pyridazinecarboxylic acid derivatives is commonly achieved via nucleophilic aromatic substitution, where the chlorine atom of a 6-chloro-pyridazine precursor is displaced by an amine.[6]
Caption: General workflow for the synthesis of the target compound.
Causality Behind Experimental Choices:
-
Precursor: Ethyl 6-chloropyridazine-3-carboxylate is an ideal starting material because the chlorine atom at the C6 position is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridazine ring and the ester group.
-
Reagent: Methylamine serves as the nucleophile. A base is often included to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Purification: Column chromatography is the standard method for purifying organic compounds of this type. A gradient of solvents (e.g., hexane and ethyl acetate) is typically used to separate the more polar product from the less polar starting material and non-polar impurities.
Analytical Characterization Workflow
Once the pure product is obtained, its structure and purity must be confirmed.
Caption: Step-by-step workflow for analytical characterization.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
Conclusion
Ethyl 6-(methylamino)pyridazine-3-carboxylate is a valuable heterocyclic building block. Its physical properties—a stable solid with predictable solubility and a distinct spectroscopic signature—make it a tractable compound for synthetic chemistry. The data and workflows presented in this guide provide a comprehensive technical foundation for researchers, enabling confident synthesis, rigorous characterization, and effective utilization of this compound in the pursuit of novel bioactive molecules.
References
-
Zarudnitskii, E.V., et al. (2022). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI. Available at: [Link]
- TCI Chemicals (2025).
-
Konno, S., et al. (1992). SYNTHESIS OF 6-ALKYLAMINO-3-PYRIDAZINECARBOXYLIC ACID DERIVATIVES FROM METHYL 6-CHLORO-3-PYRIDAZINECARBOXYLATE. HETEROCYCLES, Vol. 34, No. 2. Available at: [Link]
-
AiFChem (n.d.). Ethyl 6-(Methylamino)pyridazine-3-carboxylate 95%. AiFChem, an Xtalpi Company. Available at: [Link]
-
CAS Common Chemistry (n.d.). Triallate. CAS, a division of the American Chemical Society. Available at: [Link]
-
PubChem (n.d.). Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Indian Academy of Sciences (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. Available at: [Link]
Sources
- 1. 6-(Ethylamino)pyridazine-3-carboxylic acid | 1183245-80-8 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 4. 1823915-03-2|Ethyl 6-(ethylamino)pyridazine-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. fishersci.com [fishersci.com]
